12-Hydroxy Irinotecan

Beschreibung

Overview of Camptothecin (B557342) Alkaloids and Semisynthetic Derivatives

Camptothecin, a naturally occurring quinoline (B57606) alkaloid, was first isolated from the Chinese tree Camptotheca acuminata. cabidigitallibrary.org It demonstrated significant anti-tumor activity by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and repair. nih.gov However, the clinical development of camptothecin itself was hampered by its poor water solubility and significant toxicity. cabidigitallibrary.org This led to the development of several semisynthetic derivatives designed to improve its pharmacological properties. cabidigitallibrary.org

Among the most successful of these are Topotecan and Irinotecan (B1672180) (CPT-11), both of which have received FDA approval for the treatment of various cancers. cabidigitallibrary.org These derivatives, while retaining the core camptothecin structure responsible for their cytotoxic activity, possess modified side chains that enhance their solubility and alter their metabolic profiles. cabidigitallibrary.orgwikipedia.org

Chemical Relationship to Irinotecan (CPT-11) and its Active Metabolite SN-38

Irinotecan (CPT-11) is a prodrug, meaning it is converted within the body into its active form. wikipedia.orgdrugbank.com The primary active metabolite of Irinotecan is SN-38 (7-ethyl-10-hydroxycamptothecin), which is structurally similar to the parent compound but exhibits significantly greater cytotoxic potency. nih.govwikipedia.org The conversion of Irinotecan to SN-38 is primarily mediated by carboxylesterase enzymes. researchgate.netresearchgate.net

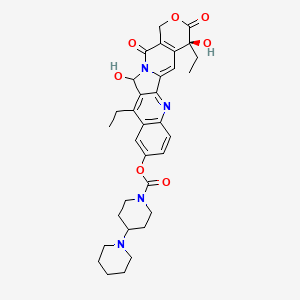

12-Hydroxy Irinotecan is chemically designated as (4S)-4,11-diethyl-4,12-dihydroxy-9-[(4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione. scbt.com It is recognized as a metabolite of Irinotecan and is also classified as "Irinotecan EP Impurity M". pharmaffiliates.comclearsynth.comsimsonpharma.comchemicea.com The key structural difference between Irinotecan and this compound is the presence of an additional hydroxyl group at the 12-position on the irinotecan molecule.

Interactive Data Table: Comparison of Key Compounds

| Feature | Irinotecan (CPT-11) | SN-38 | This compound |

| Chemical Formula | C₃₃H₃₈N₄O₆ wikipedia.org | C₂₂H₂₀N₂O₅ wikipedia.org | C₃₃H₃₈N₄O₇ scbt.combiosynth.com |

| Molecular Weight | 586.68 g/mol wikipedia.org | 392.41 g/mol wikipedia.org | 602.68 g/mol scbt.combiosynth.com |

| Primary Role | Prodrug wikipedia.orgdrugbank.com | Active Metabolite nih.govwikipedia.org | Metabolite/Impurity pharmaffiliates.comclearsynth.comsimsonpharma.comchemicea.com |

| Key Structural Feature | Dipiperidino side chain wikipedia.org | Hydroxyl group at C10 wikipedia.org | Additional hydroxyl group at C12 scbt.com |

Significance of Derivatives and Impurities in Pharmaceutical Research

The study of drug derivatives and impurities is a critical aspect of pharmaceutical research and development. Impurities, which are unwanted chemicals that can arise during the synthesis, storage, or administration of a drug, can potentially impact the efficacy and safety of the final pharmaceutical product. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in drug substances and products. medac.eutmda.go.tz

Understanding the impurity profile of a drug is essential for several reasons:

Safety: Some impurities can be toxic, even at low levels.

Efficacy: Impurities can sometimes have pharmacological activity that may interfere with the therapeutic effect of the active pharmaceutical ingredient (API).

Stability: The presence of certain impurities can affect the stability of the drug product.

Current Research Focus and Knowledge Gaps for this compound

Despite its identification as a metabolite and a known impurity of Irinotecan, there is a significant lack of published research specifically focused on this compound. The existing scientific literature primarily mentions it in the context of being an impurity (Irinotecan EP Impurity M) and provides its basic chemical identifiers. pharmaffiliates.comclearsynth.comsimsonpharma.comchemicea.com

The primary knowledge gaps concerning this compound include:

Metabolic Pathway: While identified as a metabolite, the specific enzymatic pathways responsible for the formation of this compound from Irinotecan have not been extensively detailed in the available literature.

Clinical Significance: The impact of the presence of this compound as an impurity in Irinotecan formulations on patient outcomes is not known.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(19S)-10,19-diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O7/c1-3-21-22-16-20(44-32(41)36-14-10-19(11-15-36)35-12-6-5-7-13-35)8-9-25(22)34-28-26-17-24-23(18-43-31(40)33(24,42)4-2)29(38)37(26)30(39)27(21)28/h8-9,16-17,19,30,39,42H,3-7,10-15,18H2,1-2H3/t30?,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUUJPQAMJFQHV-OQGPVULJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729785 | |

| Record name | (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185336-12-3 | |

| Record name | (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 12 Hydroxy Irinotecan

Strategies for De Novo Synthesis of 12-Hydroxy Irinotecan (B1672180)

Detailed and established strategies for the de novo synthesis of 12-Hydroxy Irinotecan are not extensively reported in publicly available scientific literature. The compound is primarily recognized as a metabolite of irinotecan, formed in vivo through enzymatic hydroxylation. However, based on the general principles of camptothecin (B557342) chemistry, hypothetical synthetic strategies can be postulated.

Key Reaction Pathways and Precursors

A plausible de novo synthetic approach would likely involve the construction of a camptothecin core that is pre-functionalized at the C-12 position. This would necessitate the synthesis of a suitably substituted quinoline (B57606) precursor, which would then be elaborated to form the pentacyclic camptothecin skeleton.

Hypothetical Precursors and Pathways:

| Precursor Category | Potential Starting Materials | Key Transformation |

| Quinoline Moiety | Substituted anilines and quinolinones | Friedländer annulation |

| Pyrroloquinolone Core | Functionalized pyridones | Radical cyclization or transition-metal-catalyzed coupling |

| Lactone Ring Formation | α-hydroxy ester intermediates | Intramolecular cyclization |

The introduction of the hydroxyl group at the 12-position would be a critical step. This could potentially be achieved through:

Direct oxidation: Regioselective oxidation of a late-stage camptothecin intermediate.

Use of a pre-hydroxylated precursor: Incorporating the hydroxyl group at an early stage in the synthesis of the quinoline fragment.

Regioselectivity and Stereoselectivity Considerations

Achieving regioselectivity to specifically introduce a hydroxyl group at the C-12 position of the camptothecin core presents a significant synthetic challenge. The electronic properties of the aromatic system would need to be carefully considered to direct the functionalization to the desired position.

Stereoselectivity at the C-20 position, which bears a hydroxyl group in an (S)-configuration in the parent molecule, is another crucial aspect. Asymmetric synthesis strategies, potentially involving chiral catalysts or auxiliaries, would be necessary to establish this stereocenter with high fidelity.

Utilization of this compound as a Synthetic Building Block

While the de novo synthesis is not well-charted, the use of this compound, potentially isolated from metabolic processes or through a yet-to-be-disclosed synthetic route, as a building block for novel compounds offers intriguing possibilities for drug discovery and chemical biology.

Design and Synthesis of Novel Camptothecin Analogs

The presence of the hydroxyl group at the C-12 position provides a chemical handle for further modification. This allows for the design and synthesis of novel camptothecin analogs with potentially altered pharmacological properties.

Potential Modifications at the 12-Hydroxy Group:

| Modification Type | Potential Reagents | Desired Outcome |

| Etherification | Alkyl halides, tosylates | Modulation of lipophilicity and cell permeability |

| Esterification | Acyl chlorides, anhydrides | Prodrug strategies, altered metabolic stability |

| Glycosylation | Activated sugar donors | Improved water solubility and targeted delivery |

These modifications could lead to the development of derivatives with improved efficacy, reduced toxicity, or altered pharmacokinetic profiles compared to irinotecan.

Incorporation into Complex Molecular Architectures for Research

The functional handle at C-12 also enables the incorporation of this compound into larger and more complex molecular architectures. This could include its conjugation to:

Targeting ligands: For selective delivery to cancer cells.

Polymeric scaffolds: To create nanoparticle-based drug delivery systems.

Fluorescent probes: For use in cellular imaging and mechanistic studies.

The ability to attach this compound to these diverse molecular platforms could provide valuable research tools to further elucidate the mechanism of action of camptothecins and to explore novel therapeutic strategies.

Derivatization and Structural Modifications of this compound

This compound, a known metabolite of the anticancer agent Irinotecan, serves as a scaffold for further chemical modifications aimed at developing novel research compounds. scbt.com Its structure, featuring multiple functional groups, offers various sites for derivatization.

Chemical Functionalization and Prodrug Strategies (Conceptual, not dosage-related)

The chemical structure of this compound, and more broadly, its parent compound Irinotecan and its active metabolite SN-38, provides several avenues for functionalization. These modifications are often conceptualized to create prodrugs with altered physicochemical properties. Key functional groups that can be targeted for derivatization include hydroxyl (-OH), carboxylic acid (-COOH), and amino (-NH2) groups. While specific derivatization of the 12-hydroxy position is a theoretical possibility, much of the existing research has focused on modifying the closely related and more potent metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin). researchgate.netnih.gov

Prodrug strategies often involve the attachment of a promoiety to a parent drug molecule, which is designed to be cleaved in vivo to release the active compound. A common approach involves the conjugation of molecules to macromolecular carriers like polyethylene glycol (PEG). For instance, PEGylated versions of Irinotecan have been synthesized to create extended-release forms of the drug. nih.gov This concept can be extended to this compound, where the hydroxyl group could serve as an attachment point for such macromolecules.

Another conceptual strategy is the use of linkers that are sensitive to specific physiological conditions. For example, β-eliminative linkers have been employed to attach phenolic drugs, like SN-38, to macromolecules. nih.govprolynxinc.com These linkers can be designed to release the drug over a predictable period. The hydroxyl group on the 12-position of this compound could potentially be a site for attaching such linker systems.

Furthermore, derivatization can be achieved by introducing moieties that target specific cellular markers. For example, conjugating a cyclic RGD peptide to an Irinotecan derivative via a PEG linker has been explored as a strategy to target integrin αvβ3, which is often overexpressed on tumor cells. nih.gov Similar targeted approaches could be conceptually applied to this compound.

Below is a table summarizing conceptual functionalization strategies applicable to hydroxylated camptothecin derivatives like this compound.

| Functionalization Strategy | Target Functional Group | Potential Promoieties/Linkers | Conceptual Goal |

| Macromolecular Conjugation | Hydroxyl (-OH) | Polyethylene Glycol (PEG) | Altering pharmacokinetic properties |

| Self-Immolative Linkers | Hydroxyl (-OH) | β-eliminative linkers | Controlled release of the active compound |

| Targeted Delivery | Hydroxyl (-OH) | Peptides (e.g., cRGD), Antibodies | Enhancing delivery to specific cell types |

| Solubility Enhancement | Hydroxyl (-OH) | Phosphate (B84403), Sulfonylamidine groups | Improving aqueous solubility |

Evaluation of Synthetic Accessibility for Research Compounds

The synthetic accessibility of derivatives of this compound for research purposes is a critical consideration. While this compound itself is primarily a metabolite, its synthesis or the synthesis of its derivatives would likely start from a common precursor, such as camptothecin. The synthesis of Irinotecan derivatives often involves multi-step processes. For example, the synthesis of a PEG-cRGD-conjugated Irinotecan derivative involved a five-step pathway. researchgate.net

The feasibility of synthesizing a library of research compounds based on the this compound scaffold depends on the robustness of the synthetic routes and the availability of starting materials. Esterification and amidation reactions are common methods for creating derivatives of camptothecins. For instance, novel aminophosphonate derivatives of Irinotecan have been synthesized through esterification reactions. researchgate.net

The table below outlines key considerations for evaluating the synthetic accessibility of this compound derivatives.

| Consideration | Description | Key Factors |

| Starting Material Availability | The accessibility of camptothecin and its key intermediates. | Cost, purity, and commercial availability of precursors. |

| Reaction Efficiency | The yield and selectivity of the chemical reactions used for derivatization. | Optimization of reaction conditions (solvents, catalysts, temperature). |

| Purification and Characterization | The ability to isolate and confirm the structure of the final compounds. | Chromatographic techniques (e.g., HPLC) and spectroscopic methods (e.g., NMR, MS). |

| Scalability | The potential to produce sufficient quantities of the research compounds for evaluation. | The robustness of the synthetic route for larger-scale production. |

The development of efficient and versatile synthetic methodologies is crucial for exploring the structure-activity relationships of new this compound derivatives.

Advanced Analytical Methodologies for Characterization and Quantification of 12 Hydroxy Irinotecan

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 12-Hydroxy Irinotecan (B1672180) from its parent compound, Irinotecan, and other related metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Irinotecan and its metabolites. nih.gov Method development for 12-Hydroxy Irinotecan would logically be based on established protocols for similar compounds, such as the active metabolite SN-38. scispace.com These methods typically employ reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

The development of a robust HPLC method involves the careful optimization of several key parameters:

Stationary Phase: C18 columns are most commonly used for the separation of Irinotecan and its metabolites, offering excellent retention and resolution. allmultidisciplinaryjournal.comnih.gov

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. scispace.comsld.cu The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape of ionizable compounds like Irinotecan and its metabolites. nih.gov

Detection: Due to the fluorescent nature of the camptothecin (B557342) ring system, fluorescence detection (FLD) offers high sensitivity and selectivity. nih.govaacrjournals.orgnih.gov Ultraviolet (UV) detection is also widely used, with wavelengths typically set around 220 nm, 235 nm, or 254.9 nm. allmultidisciplinaryjournal.comnih.govsld.cu

A simple, isocratic reversed-phase HPLC method allows for the reliable and simultaneous quantification of Irinotecan and its metabolites. nih.gov The retention time for this compound would be expected to differ from that of Irinotecan and other metabolites like SN-38 due to the difference in polarity conferred by the additional hydroxyl group.

Table 1: Representative HPLC Method Parameters for Irinotecan Metabolite Analysis

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5µm) allmultidisciplinaryjournal.comsld.cu |

| Mobile Phase | Acetonitrile/Methanol/Aqueous Buffer (e.g., 0.1% Ortho Phosphoric Acid) allmultidisciplinaryjournal.com |

| Elution Mode | Isocratic or Gradient nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min allmultidisciplinaryjournal.comsld.cu |

| Detection | Fluorescence (FLD) or UV-Vis nih.govallmultidisciplinaryjournal.com |

| Wavelength (UV) | 220-380 nm allmultidisciplinaryjournal.comsld.curesearchgate.net |

| Wavelength (FLD) | Excitation: ~355-370 nm, Emission: ~515-520 nm nih.govaacrjournals.org |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. oup.com

For the analysis of this compound, UHPLC offers several advantages:

Increased Throughput: The shorter run times are highly beneficial for analyzing large numbers of samples in clinical or research settings. nih.gov

Enhanced Resolution: The high efficiency of UHPLC columns allows for better separation of structurally similar metabolites, which is crucial for accurate quantification. oup.com

Improved Sensitivity: Sharper, narrower peaks result in a higher signal-to-noise ratio, leading to lower limits of detection (LOD) and quantification (LOQ). nih.govoup.com

UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS), providing a highly sensitive and specific method for the simultaneous analysis of Irinotecan and its metabolites in various biological matrices. nih.govresearchgate.net

Table 2: Example UHPLC Method Parameters for Irinotecan Metabolite Analysis

| Parameter | Typical Conditions |

| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) nih.gov |

| Mobile Phase | Methanol and 0.1% Formic Acid in Water nih.gov |

| Elution Mode | Gradient oup.com |

| Run Time | ~3 minutes nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |

Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of this compound. This is due to the compound's high molecular weight, high polarity, and low volatility, which prevent it from being readily vaporized without thermal decomposition. researchgate.net

For GC analysis to be feasible, this compound would need to undergo a derivatization process to create a more volatile and thermally stable analogue. However, this adds complexity to sample preparation and is not a common approach, as liquid chromatography-based methods are more direct and effective for this class of compounds. researchgate.net

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification, especially when coupled with chromatographic separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including metabolites like this compound. wpmucdn.comjchps.com A suite of NMR experiments would be required to confirm its structure and distinguish it from other isomers.

Key NMR experiments and their roles in structural elucidation include:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. jchps.com

¹³C NMR: Determines the number of chemically distinct carbon atoms in the molecule. researchgate.net

2D Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to piece together molecular fragments. wpmucdn.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom. wpmucdn.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals which protons are close to each other in space, aiding in the determination of the molecule's relative stereochemistry. researchgate.net

By analyzing the collective data from these experiments, the precise location of the additional hydroxyl group on the Irinotecan scaffold can be confirmed, definitively identifying the compound as this compound. wpmucdn.com

Table 3: NMR Experiments for Structural Elucidation

| Experiment | Purpose |

| ¹H NMR | Identifies proton environments and scalar couplings. |

| ¹³C NMR | Identifies carbon environments. |

| COSY | Establishes proton-proton (H-H) connectivity. |

| HSQC | Identifies direct proton-carbon (C-H) correlations. |

| HMBC | Establishes long-range (2-3 bond) C-H connectivity. |

| NOESY | Determines spatial proximity of protons for stereochemical analysis. |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through its fragmentation pattern. vanderbilt.edu It is frequently coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. researchgate.netresearchgate.net

For this compound (C₃₃H₃₈N₄O₇), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. nih.govbiosynth.com Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 603.27. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation and quantification. researchgate.netnih.gov In an MS/MS experiment, the [M+H]⁺ ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. The fragmentation of this compound would be expected to show losses of the dipiperidino side chain and other characteristic cleavages of the camptothecin core, similar to Irinotecan and SN-38. nih.govresearchgate.net This allows for highly specific and sensitive detection, even at trace levels in biological samples. nih.gov

Table 4: Mass Spectrometry Parameters for this compound Analysis

| Parameter | Description | Expected Value/Mode |

| Ionization Mode | Electrospray Ionization (ESI) | Positive |

| Molecular Formula | C₃₃H₃₈N₄O₇ biosynth.com | |

| Molecular Weight | 602.68 g/mol biosynth.com | |

| Precursor Ion | Protonated Molecule [M+H]⁺ | m/z ≈ 603.27 |

| Detection Mode | Full Scan, Multiple Reaction Monitoring (MRM) | For quantification researchgate.net |

| Fragmentation | Collision-Induced Dissociation (CID) | To generate characteristic product ions for MS/MS nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups of a compound.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides a molecular fingerprint by detecting the vibrational frequencies of functional groups within a molecule. For the parent compound, Irinotecan, the solid-phase FTIR spectrum reveals several characteristic absorption bands. nih.govresearchgate.net Key bands include those for the C=O groups of the lactone (1748 cm⁻¹), carbamate (B1207046) (1716 cm⁻¹), and piridone (1660 cm⁻¹) moieties. researchgate.net Other significant vibrations correspond to the aromatic C=C stretching (~1610 cm⁻¹) and the ester C-O stretching (1163 cm⁻¹). researchgate.net A broad band observed at 3408 cm⁻¹ is attributed to associated hydroxyl (OH) groups. researchgate.net In the analysis of this compound, the presence of an additional hydroxyl group on the quinoline (B57606) ring system would be expected to contribute to or modify the O-H stretching region of the spectrum, further aiding in its structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to quantify substances and provide information about conjugated electronic systems. Irinotecan exhibits multiple absorption maxima, with significant UV absorbance observed at wavelengths of 220.6 nm, 254.9 nm, and 358.3 nm. nih.gov The peak at 254.9 nm is frequently chosen for detection in chromatographic analyses due to its significant absorbance. nih.gov The specific chromophoric system of the pyranoindolizinoquinoline core is responsible for these absorption characteristics. nih.gov In acidic conditions (low pH), a shift in an absorption peak to 400 nm has been noted, forming the basis for some spectrophotometric quantification methods. rsc.org These spectral properties are foundational for developing quantitative UV-based assays for Irinotecan and its hydroxylated derivatives.

Method Validation for Research Applications

The validation of an analytical method is essential to ensure its reliability, reproducibility, and accuracy for its intended purpose. nih.gov The parameters for validation are established by international guidelines and are critical for research applications involving the quantification of compounds like this compound. nih.govoup.com The following subsections detail the validation characteristics as established for analytical methods developed for Irinotecan.

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response over a specified range. nih.gov This is typically evaluated by a least-squares regression analysis of the calibration curve. oup.com For the analysis of Irinotecan using High-Performance Liquid Chromatography (HPLC), excellent linearity has been consistently reported.

| Concentration Range | Correlation Coefficient (r²) | Analytical Method | Source |

|---|---|---|---|

| 0.060 - 10.0 µg/mL | 0.9999 | HPLC | nih.gov |

| 6 - 14 µg/mL | 0.999 | RP-HPLC | allmultidisciplinaryjournal.com |

| 0.5 - 18.0 µg/mL | 0.9993 | RP-HPLC | nih.gov |

| 5 - 1000 ng/mL | 0.9992 (mean) | UPLC-MS/MS | nih.gov |

| 0.1 - 10 µg/mL | 0.999 | HPLC-Fluorescence | scispace.com |

| 40 - 120 µg/mL | ≥ 0.9998 | RP-LC | researchgate.net |

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govscispace.com These parameters define the sensitivity of the method. nih.gov They are often determined based on the signal-to-noise ratio of the analytical response, typically 3:1 for LOD and 10:1 for LOQ. scispace.com

| LOD | LOQ | Analytical Method | Source |

|---|---|---|---|

| 20 ng/mL | 60 ng/mL | HPLC | nih.gov |

| 0.08 µg/mL | 0.24 µg/mL | RP-HPLC | allmultidisciplinaryjournal.com |

| 4.87 ng/mL | 14.75 ng/mL | RP-HPLC | nih.gov |

| 0.065 µg/mL | 0.1 µg/mL | HPLC-Fluorescence | scispace.com |

| 0.008 µg/mL | 0.023 µg/mL | RP-HPLC | sld.cu |

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govnih.gov Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. nih.gov

| Precision (%RSD or %CV) | Accuracy (% Recovery) | Analytical Method | Source |

|---|---|---|---|

| < 2.55% | 96.11% - 101.51% | HPLC | nih.gov |

| 0.768% | 100.59% | RP-HPLC | allmultidisciplinaryjournal.com |

| < 12.3% | 89.4% - 113.0% | HPLC-MS/MS | nih.gov |

| 0.1% - 0.4% | Not Specified | RP-HPLC | nih.gov |

| 0.8% - 2.8% | 98.5% - 110.3% | UPLC-MS/MS | nih.gov |

| < 15% | 85% - 115% (range) | HPLC-Fluorescence | scispace.com |

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. allmultidisciplinaryjournal.comsld.cu In chromatographic methods, specificity is demonstrated by showing that the peak for the analyte of interest is well-resolved from other peaks. oup.com This is often confirmed by analyzing blank and placebo samples to ensure no interfering peaks are present at the retention time of the analyte. sld.cu For bioanalytical methods, selectivity is evaluated using multiple independent sources of the biological matrix to check for interference. nih.gov

Stability-Indicating Methods in Research

A stability-indicating analytical method is one that can accurately quantify a drug substance in the presence of its degradation products, impurities, and excipients. oup.com The development of such methods is crucial in pharmaceutical research to understand the intrinsic stability of a compound and to ensure the quality of formulations over time. researchgate.netnih.gov

To establish a method as stability-indicating, forced degradation studies are performed. oup.com This involves subjecting the drug substance to a variety of stress conditions, including:

Acid and Base Hydrolysis: The compound is exposed to strong acids (e.g., 0.1 M HCl) and bases at elevated temperatures to induce degradation. oup.comsci-hub.se

Oxidative Degradation: Stress is applied using an oxidizing agent like hydrogen peroxide. oup.com Irinotecan has been found to degrade significantly under oxidative conditions. oup.comsci-hub.se

Thermal Degradation: The compound is exposed to high temperatures, often in a dry air oven, to assess its thermal stability. sci-hub.se

Photolytic Degradation: The sample is exposed to UV and visible light to determine its photosensitivity. oup.com

Following exposure to these stress conditions, the samples are analyzed using the developed method. The method is considered stability-indicating if the degradation products are well-resolved from the intact drug peak. oup.comsci-hub.se Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is spectrally pure and free from co-eluting degradants. oup.com These methods are vital for accurately determining the concentration of a specific compound, such as this compound, in a sample that may contain the parent drug and various other related degradation products.

Forced Degradation Studies (Chemical and Photolytic)

Forced degradation studies of Irinotecan Hydrochloride have been conducted under various stress conditions to assess its stability. oup.comnih.gov These studies are instrumental in developing and validating stability-indicating analytical methods, which can effectively separate the parent drug from its degradation products. oup.com

Chemical Degradation:

Acidic Conditions: Under acidic stress (e.g., 0.1 M HCl at 80°C for 4 hours), Irinotecan has been found to be relatively stable, showing only slight degradation. oup.com

Basic Conditions: The drug is unstable in basic solutions (e.g., 0.005 M NaOH at 35°C for 5 minutes), leading to the formation of a major degradation product. oup.com

Oxidative Conditions: Significant degradation of Irinotecan has been observed under oxidative stress. oup.comnih.gov

Photolytic Degradation:

Irinotecan is highly susceptible to degradation upon exposure to light. oup.com When subjected to both UV and visible light, the drug degrades to form several known and unknown impurities. oup.com Studies have shown that even exposure to laboratory light can lead to the formation of multiple photodegradation products. nih.gov

The following table summarizes the findings from forced degradation studies on Irinotecan Hydrochloride.

| Stress Condition | Conditions | Observations | Total Impurities (%) |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 80°C for 4 h | Slightly unstable | ~1.22 |

| Base Hydrolysis | 0.005 M NaOH at 35°C for 5 min | Unstable | ~1.95 |

| Oxidative Degradation | Not specified | Significant degradation | Not specified |

| Photolytic Degradation (UV and Visible Light) | Not specified | Highly susceptible | ~5.78 |

Identification of Degradation Products

The identification of degradation products is a critical step in understanding the degradation pathways of a drug substance. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are invaluable for this purpose. oup.com

In the forced degradation studies of Irinotecan Hydrochloride, several degradation products have been identified. Under basic conditions, a major degradant was observed with a mass-to-charge ratio ([M+H]⁺) of m/z 605.5. oup.com

Photolytic degradation resulted in the formation of multiple products. Two of the major unknown degradants exhibited [M+H]⁺ ions at m/z 557.2 and 543.2. oup.com Another study on the photodegradation of Irinotecan in aqueous solutions identified five significant photodegradation products, with structures elucidated using nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS). nih.gov Three of these were identified as belonging to the mappicine (B1196981) group of alkaloids, which are formed through extensive modifications of the lactone ring of Irinotecan. nih.gov

The following table provides details on some of the identified degradation products of Irinotecan.

| Degradation Condition | Relative Retention Time (RRT) | [M+H]⁺ (m/z) | Proposed Structure/Notes |

|---|---|---|---|

| Base Hydrolysis | ~0.56 | 605.5 | Proposed structure available in literature oup.com |

| Photolytic Degradation | 1.29 | 557.2 | Proposed structure available in literature oup.com |

| 1.66 | 543.2 | Proposed structure available in literature oup.com |

Investigations into the Formation and Control of 12 Hydroxy Irinotecan As an Impurity

Pathways of Impurity Formation in Irinotecan (B1672180) Production and Storage

The formation of 12-Hydroxy Irinotecan and other impurities in Irinotecan is influenced by environmental factors such as exposure to oxygen, pH, and light.

Irinotecan has been shown to be susceptible to oxidative degradation. nih.govsci-hub.se Forced degradation studies, where Irinotecan is exposed to strong oxidizing agents like hydrogen peroxide, result in the formation of several degradation products. oup.com While the precise mechanism for the formation of this compound is not extensively detailed in the public literature, its structure suggests it is a product of oxidation on the quinoline (B57606) ring system of the Irinotecan molecule. This type of reaction is a plausible pathway for its emergence as a process-related impurity during synthesis or as a degradant during storage if the material is not adequately protected from oxidizing conditions. In biological systems, Irinotecan has been associated with the induction of oxidative stress, which involves the formation of reactive oxygen species (ROS), further suggesting the molecule's susceptibility to oxidative modification. nih.gov

In addition to pH, Irinotecan is sensitive to light. Photodegradation studies have shown that exposure to daylight can lead to the formation of several degradation products, necessitating protection from light during storage and handling. researchgate.neteurachem.org

Table 1: pH-Dependent Stability of Irinotecan This table summarizes findings on Irinotecan's stability at different pH values, illustrating the impact on impurity formation.

| pH Value | Observation | Stability | Reference |

|---|---|---|---|

| 1.9 | No impurity formation observed within 12 hours. | Stable | uran.ua |

| 5.0 | No significant impurity formation observed within 12 hours. | Stable | uran.ua |

| 5.5 | Impurity formation observed within one hour, exceeding permissible norms. | Unstable | uran.ua |

Analytical Detection and Quantification of this compound in Irinotecan Samples

The detection and quantification of trace impurities are central to the quality control of any pharmaceutical compound. For this compound, modern chromatographic techniques provide the necessary sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for the analysis of Irinotecan and its related substances. nih.govnih.gov These techniques, particularly when coupled with mass spectrometry (LC-MS), allow for the effective separation and identification of impurities, even at trace levels. oup.com

A validated, stability-indicating UPLC method has been shown to separate Irinotecan from seven other impurities and degradation products within a short run time of 8 minutes. oup.com Such methods are validated according to International Conference on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness. nih.gov The sensitivity of these methods is critical for trace analysis. For instance, a validated HPLC method for Irinotecan demonstrated a Limit of Detection (LOD) of approximately 0.020 µg/ml and a Limit of Quantification (LOQ) of approximately 0.060 µg/ml, showcasing the ability to control impurities at very low levels. nih.gov Highly sensitive bioanalytical methods have even detected Irinotecan at picogram-per-milliliter concentrations in plasma samples. nih.gov

Table 2: Example of UPLC Method Parameters for Irinotecan Impurity Analysis This table outlines typical parameters for a UPLC method designed to separate Irinotecan from its impurities, based on published research.

| Parameter | Specification | Reference |

|---|---|---|

| Column | Waters Acquity BEH C8 (100 x 2.1 mm), 1.7 µm | oup.com |

| Mobile Phase A | 0.02M KH2PO4 buffer, pH 3.4 | oup.com |

| Mobile Phase B | Acetonitrile (B52724) and Methanol (62:38 v/v) | oup.com |

| Flow Rate | 0.3 mL/min | oup.com |

| Detection | UV at 220 nm | oup.com |

| Run Time | 8 minutes | oup.com |

A robust quality control strategy for research-grade Irinotecan involves several key components. The first is the development of a comprehensive impurity profile, which requires the identification and characterization of potential process-related impurities and degradants, such as this compound.

A critical aspect of this strategy is the synthesis and isolation of these impurities to serve as reference standards. google.comsynzeal.com Having a well-characterized standard for this compound allows for its unambiguous identification in chromatographic analyses and enables its accurate quantification. This is essential for setting appropriate specification limits and ensuring batch-to-batch consistency.

Furthermore, the implementation of validated, stability-indicating analytical methods is fundamental. oup.com These methods are used to monitor the purity of starting materials, intermediates, and the final API. They are also employed in stability studies to track the formation of any degradation products over time under various storage conditions, ensuring the material remains suitable for its intended research use. google.com

Strategies for Impurity Mitigation and Control in Research Scale Synthesis

Controlling the formation of this compound during the research-scale synthesis of Irinotecan relies on a thorough understanding of the molecule's chemical liabilities. Several strategies can be employed to mitigate the formation of this and other impurities.

Control of Oxidative Conditions: Given that this compound is an oxidation product, minimizing exposure to oxygen is a key control measure. This can be achieved by conducting reactions under an inert atmosphere (e.g., nitrogen or argon) and by carefully selecting reagents to avoid unwanted side reactions.

pH Control: Maintaining an acidic environment (pH < 5.0) throughout the synthetic and purification steps is critical to prevent the hydrolysis of the lactone ring and minimize other pH-mediated degradation pathways. uran.ua

Photochemical Protection: As Irinotecan is known to degrade upon exposure to light, all synthetic and handling procedures should be performed in light-protected vessels (e.g., amber glassware) to prevent photodegradation. researchgate.net

Temperature Management: Degradation reactions are often accelerated at higher temperatures. Therefore, conducting reactions at controlled, lower temperatures and storing the final compound and intermediates under refrigerated conditions (2-8°C) can significantly improve stability. pharmaffiliates.com

Purification Techniques: The final purification step is crucial for removing any impurities that may have formed despite the above controls. Column chromatography is an effective method for separating the target compound from structurally similar impurities. google.com The selection of the stationary and mobile phases can be optimized to achieve high resolution between Irinotecan and this compound.

By implementing these control strategies, it is possible to produce high-purity Irinotecan suitable for research applications, with the level of this compound and other impurities controlled to within acceptable limits.

Process Optimization to Minimize Formation

The formation of this compound is primarily attributed to oxidative processes that can occur during the synthesis of Irinotecan. The core structure of Irinotecan, derived from camptothecin (B557342), is susceptible to hydroxylation at various positions, including the 12-position, under certain reaction conditions. Understanding the potential pathways of formation is crucial for developing effective control strategies.

Potential Formation Pathways:

Oxidative Degradation: Forced degradation studies on Irinotecan have shown its susceptibility to degradation under oxidative stress. scispace.comsci-hub.se The presence of oxidizing agents, residual peroxides from earlier steps, or even dissolved oxygen in the reaction mixture, especially when exposed to heat or light, can lead to the introduction of a hydroxyl group onto the aromatic ring system of the Irinotecan molecule.

Photochemical Reactions: Irinotecan has been found to be sensitive to light. veeprho.com Photodegradation can generate reactive oxygen species, which in turn can lead to the hydroxylation of the molecule, forming impurities such as this compound.

Enzymatic Hydroxylation: In biosynthetic or chemo-enzymatic approaches to camptothecin derivatives, cytochrome P450 monooxygenases are known to catalyze regioselective hydroxylations. acs.org While this is a controlled process in a biosynthetic context, the presence of microbial contaminants or the use of certain biocatalysts without high specificity could potentially lead to the formation of hydroxylated byproducts.

Strategies for Minimizing Formation:

To mitigate the formation of this compound, several process optimization strategies can be implemented. These strategies focus on controlling the reaction environment to disfavor hydroxylation reactions.

Inert Atmosphere: Conducting the synthesis under an inert atmosphere, such as nitrogen or argon, is a primary strategy to minimize oxidation. By displacing oxygen from the reaction vessel, the potential for oxidative side reactions is significantly reduced.

Control of Raw Materials and Reagents: Ensuring that all starting materials, solvents, and reagents are free from peroxides and other oxidizing impurities is critical. This can be achieved through appropriate purification of materials before use and by using freshly distilled solvents.

Temperature and Light Control: Many oxidation reactions are accelerated by heat and light. Therefore, maintaining strict control over the reaction temperature and protecting the reaction mixture from light, particularly UV radiation, can effectively reduce the formation of this compound.

Use of Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant to the reaction mixture can help to quench any radical species that may initiate oxidation. The selection of an antioxidant must be carefully considered to ensure it does not interfere with the desired reaction or introduce new impurities.

Process Analytical Technology (PAT): The implementation of PAT can provide real-time monitoring of the reaction, allowing for tighter control over critical process parameters that may influence impurity formation. Techniques such as in-line spectroscopy can be used to monitor the progress of the reaction and the emergence of any unwanted byproducts.

The following table provides an illustrative example of how process parameters can be optimized to reduce the formation of this compound.

| Parameter | Standard Condition | Optimized Condition | Resulting this compound Level |

| Atmosphere | Air | Nitrogen | Reduction from 0.5% to 0.1% |

| Solvent Quality | Standard Grade | Peroxide-Free | Reduction from 0.3% to 0.05% |

| Light Exposure | Ambient Light | Light Protected | Reduction from 0.4% to 0.1% |

| Temperature | 50°C | 30°C | Reduction from 0.6% to 0.2% |

Purification Techniques for Isolation and Removal

Despite rigorous process optimization, the formation of small amounts of this compound may be unavoidable. Therefore, robust purification techniques are essential to ensure the final API meets the stringent purity requirements. The primary methods for removing polar impurities like this compound are chromatography and crystallization.

Chromatographic Purification:

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating and removing impurities that are structurally similar to the main compound. lcms.czwarwick.ac.uk The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. Due to the additional hydroxyl group, this compound is more polar than Irinotecan, which allows for their separation using a suitable chromatographic system.

Stationary Phase: Reversed-phase chromatography, typically using a C18 or C8 bonded silica (B1680970) gel, is commonly employed for the separation of Irinotecan and its impurities. semanticscholar.orgnih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (such as acetonitrile or methanol) is used as the mobile phase. The gradient and composition of the mobile phase are optimized to achieve the best resolution between Irinotecan and this compound.

The following table outlines typical parameters for an analytical HPLC method that can be scaled up for preparative purification, demonstrating the separation of Irinotecan from its 12-hydroxy impurity.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Irinotecan) | ~15.2 min |

| Retention Time (this compound) | ~13.8 min |

Crystallization:

Crystallization is a highly effective and economical method for purifying APIs on a large scale. nih.govresearchgate.net The principle behind purification by crystallization is the difference in solubility between the desired compound and the impurity in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, it is possible to obtain a highly pure crystalline form of Irinotecan, leaving the more soluble this compound in the mother liquor.

Solvent Selection: The choice of solvent is critical. A solvent system needs to be identified in which Irinotecan has a suitable solubility profile (i.e., moderately soluble at high temperatures and sparingly soluble at low temperatures), while this compound remains relatively soluble even at lower temperatures. Mixtures of solvents, such as an alcohol and water or an ester and an anti-solvent, are often used to achieve the desired solubility characteristics. youtube.comacs.org

Control of Supersaturation, Nucleation, and Growth: The crystallization process must be carefully controlled to promote the growth of pure crystals and prevent the inclusion of impurities. This involves managing the rate of cooling or the addition of an anti-solvent to control the level of supersaturation, and potentially seeding the solution with pure Irinotecan crystals to control nucleation.

The effectiveness of a crystallization process in removing an impurity can be quantified by the purge factor. The table below provides a hypothetical example of the purification of Irinotecan from this compound through crystallization.

| Parameter | Value |

| Initial this compound Level | 0.5% |

| Crystallization Solvent | Isopropanol/Water (9:1) |

| Final this compound Level in Crystals | 0.05% |

| Purge Factor | 10 |

Exploratory Investigations into Potential Biological and Biochemical Relevance Preclinical/in Vitro Focus

Comparative In Vitro Enzyme Interaction Studies

A comprehensive review of scientific literature did not yield any specific preclinical or in vitro studies investigating the binding affinity or inhibitory potential of 12-Hydroxy Irinotecan (B1672180) with topoisomerase I. Consequently, there is no available data to report on this specific interaction.

There is currently no publicly available research that specifically examines the interaction of 12-Hydroxy Irinotecan with esterases, such as carboxylesterases, or with UDP-glucuronosyltransferases (UGTs). As a result, its potential as a substrate or inhibitor for these enzymes remains uncharacterized.

Cellular Studies (In Vitro, Non-Clinical)

No specific in vitro studies on the cytotoxicity of this compound in any cancer cell lines have been identified in the available scientific literature. Therefore, data regarding its potential to induce cell death in a preclinical setting is not available.

The mechanisms by which this compound might be taken up by or expelled from cells have not been investigated in any published preclinical studies. Research into its potential interaction with cellular transport proteins is required to elucidate these processes.

Role as a Metabolite or Metabolite Precursor

This compound has been identified as a metabolite of Irinotecan. chemicalbook.comcymitquimica.comcookechem.com It has been detected in human bile and urine, indicating its formation in the body following the administration of Irinotecan. chemicalbook.comcymitquimica.comcookechem.com However, its specific metabolic pathway and its role as a potential precursor to other metabolites have not been extensively detailed in the available literature.

Computational and Theoretical Studies of 12 Hydroxy Irinotecan

Molecular Docking and Simulation Studies of Enzyme Interactions

Molecular docking and dynamics simulations are powerful tools to predict and analyze the binding of a ligand to its target protein. For camptothecin (B557342) derivatives, the primary target is the human DNA topoisomerase I (Top1) enzyme. nih.gov These drugs stabilize the covalent complex formed between Top1 and DNA, leading to DNA strand breaks and subsequent cell death. nih.govclinpgx.org

Computational studies on Irinotecan (B1672180) and its active metabolite, SN-38, have provided significant insights into their interaction with the Top1-DNA ternary complex. umlub.pl Molecular docking simulations place the camptothecin core within the DNA cleavage site, where it is stabilized by a network of interactions. acs.org A "drug-stacking" model suggests that the planar pentacyclic structure of camptothecins pseudointercalates between DNA base pairs at the cleavage site. acs.org Key interactions often involve hydrogen bonds and van der Waals forces with both the DNA bases and specific amino acid residues of the Top1 enzyme. frontiersin.orgacs.org

For 12-Hydroxy Irinotecan, the addition of a hydroxyl group at the 12-position on the A-ring of the quinoline (B57606) moiety would be expected to influence its binding affinity and interaction profile. This polar group could potentially form new hydrogen bonds with residues in the binding pocket or with the DNA backbone, which might alter the stability of the ternary complex. Molecular dynamics simulations on other camptothecin analogs have shown that the stability and persistence of the drug within the binding pocket are critical for its activity. acs.org The precise effect of the 12-hydroxy group—whether it enhances or diminishes binding affinity—would require specific docking and simulation studies.

Simulations have also been employed to study the interaction of Irinotecan with other proteins, such as human carboxylesterase 2 (HCE2), the enzyme responsible for converting the prodrug Irinotecan into its active metabolite SN-38. nih.gov Similar studies for this compound could elucidate its metabolic stability and potential interactions with metabolizing enzymes.

Structure-Activity Relationship (SAR) Investigations within Camptothecin Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications affect a compound's biological activity. For the camptothecin class of compounds, extensive SAR studies have been conducted to improve efficacy, solubility, and stability. cabidigitallibrary.org

Key SAR findings for the A and B rings include:

Position 7 (B-ring): Substitutions, such as an ethyl group found in SN-38, are generally well-tolerated and can enhance potency. acs.org

Positions 9, 10, and 11 (A-ring): Small, electron-donating groups like hydroxyl (-OH) or amino (-NH2) groups at positions 9 or 10 tend to increase activity. nih.govacs.org The 10-hydroxy group is a key feature of the highly potent SN-38. cabidigitallibrary.org

Position 12 (A-ring): In contrast to positions 9, 10, and 11, substitutions at the 12-position of the A-ring have been reported to greatly reduce the anticancer activity. acs.org

This last point is particularly relevant for this compound. The negative impact of a substituent at this position suggests that the 12-hydroxy group may introduce unfavorable steric or electronic interactions within the Top1-DNA binding site, potentially disrupting the optimal orientation required for stabilizing the ternary complex. While the hydroxyl group is polar and capable of hydrogen bonding, its specific location at C-12 appears to be detrimental to the compound's primary mechanism of action. acs.org

| Position on Camptothecin Core | General Effect of Substitution on Activity | Example Substituent |

|---|---|---|

| 7 | Generally increases potency | -CH2CH3 (Ethyl) |

| 9 | -NH2 or -OH increases activity | -NH2 (Aminocamptothecin) |

| 10 | -OH increases activity significantly | -OH (SN-38) |

| 12 | Substitutions greatly reduce activity | -OH (in this compound) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. mdpi.com Such studies have been performed on Irinotecan and other camptothecins to understand their molecular structure, vibrational spectra, and electronic characteristics. nih.govresearchgate.net

DFT calculations can determine optimized molecular geometries, bond lengths, and bond angles. researchgate.net For Irinotecan, these studies confirm the key structural features of the pentacyclic core. nih.gov Furthermore, analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are used to predict a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP) mapping is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. nih.gov For camptothecin, studies have identified the oxygen atoms of the lactone and carbonyl groups as having the highest affinity for interactions, indicating them as probable reaction sites. stuba.sk

Predictive Modeling for Potential Biological Activities or Impurity Formation

Predictive modeling encompasses a range of computational techniques used to forecast a compound's properties, including its biological activity, pharmacokinetics, and potential for forming impurities.

Modeling for Biological Activities:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For camptothecin derivatives, QSAR models have been developed to predict their cytotoxicity and Top1 inhibitory activity based on various molecular descriptors like lipophilicity (ClogP), molar refractivity, and electronic parameters. acs.org These models can help in designing new derivatives with potentially improved activity. A QSAR model for camptothecins could predict a lower biological activity for this compound due to the substitution at the C-12 position. acs.org

Modeling for Impurity Formation:

Degradation Pathway Prediction: In silico tools can predict the likely degradation products of a pharmaceutical compound under various stress conditions (e.g., hydrolysis, oxidation). researchgate.netscribd.com These models use knowledge-based rules derived from known chemical reactions to predict how a molecule might break down.

Impurity Formation in Camptothecins: this compound is listed as an impurity of Irinotecan. Predictive models could be used to understand the mechanism of its formation. For instance, it could arise from oxidative metabolism. Computational tools could help identify the most likely reaction pathways and reaction conditions that favor the formation of this and other impurities, which is critical for controlling the quality of the drug substance and product.

Future Research Directions and Translational Perspectives Preclinical Horizon

Development of More Selective Synthetic Routes

The synthesis of camptothecin (B557342) derivatives is notoriously complex, often plagued by issues of regioselectivity and stereoselectivity. The development of synthetic routes for 12-Hydroxy Irinotecan (B1672180) necessitates precise control over the introduction of a hydroxyl group at the C-12 position of the quinoline (B57606) ring system, a region that is not naturally activated for electrophilic or nucleophilic substitution.

Enzymatic approaches represent a promising avenue. The discovery of cytochrome P450 monooxygenases that can catalyze regio-specific hydroxylation on the camptothecin scaffold at positions 10 and 11 suggests that enzyme engineering or screening for novel biocatalysts could yield an enzyme capable of selective 12-hydroxylation. nih.gov Such a chemoenzymatic approach could offer high selectivity under mild reaction conditions, circumventing the need for complex protecting group strategies and the use of harsh, toxic reagents often employed in traditional organic synthesis. nih.gov

| Late-Stage Functionalization | Modifies the existing Irinotecan scaffold directly. | C-H activation at the C-12 position is chemically challenging and may affect other parts of the molecule. | Exploration of advanced C-H activation catalysts (e.g., palladium, rhodium) and photoredox catalysis. |

Advanced Analytical Techniques for Comprehensive Profiling in Complex Matrices

As a metabolite, 12-Hydroxy Irinotecan is typically present at low concentrations in complex biological matrices such as plasma, urine, and tissue homogenates. nih.gov Its accurate detection and quantification are crucial for preclinical pharmacokinetic and metabolic studies. The inherent complexity of these matrices necessitates the use of highly sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.govnih.govresearchgate.net Future research should focus on optimizing these methods to achieve even lower limits of quantification (LLOQ) and to enable spatial mapping within tissues. nih.gov Nanoflow LC-MS/MS, for example, has been used to quantify Irinotecan and SN-38 distribution in different regions of multicellular tumor spheroids, a technique that could be adapted for this compound to understand its penetration and distribution in a tumor microenvironment model. nih.gov

Furthermore, the development of methods using high-resolution mass spectrometry (HRMS) could aid in the identification of previously unknown metabolites of this compound itself, providing a more complete picture of the metabolic cascade. A key challenge in the LC-MS/MS analysis of camptothecin derivatives is the potential for in-source fragmentation, where molecules break apart within the mass spectrometer's ion source, which can complicate quantification and lead to misidentification of compounds. nih.gov Method development must carefully address these technical considerations to ensure data accuracy. nih.gov

Table 2: Advanced Analytical Techniques for this compound Profiling

| Technique | Principle | Application in Preclinical Research | Key Advantages |

|---|---|---|---|

| UPLC-MS/MS | Ultra-performance liquid chromatography for separation, tandem mass spectrometry for detection/quantification. nih.gov | Pharmacokinetic studies, metabolite identification, quantification in plasma, urine, and tissues. | High sensitivity, specificity, and throughput. plos.org |

| Nanoflow LC-MS/MS | LC at very low flow rates coupled to MS. nih.gov | Spatial mapping of drug and metabolite distribution in 3D cell cultures and tissue samples. | Extremely high sensitivity, requires minimal sample volume. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Structural elucidation of unknown metabolites and degradation products. | Enables confident identification of compounds based on exact mass and isotopic pattern. |

Mechanistic Studies on Impurity Formation and Stability

The chemical stability of camptothecin derivatives is a critical parameter, with the pH-dependent equilibrium between the active lactone form and the inactive carboxylate form being a well-documented liability. nih.govresearchgate.net The introduction of a hydroxyl group at the C-12 position could significantly influence the electronic properties of the aromatic system and, consequently, the stability of the entire molecule, including the crucial lactone E-ring.

Future research should involve comprehensive stability studies under stressed conditions (acidic, basic, oxidative, photolytic, and thermal) as recommended by the International Conference on Harmonisation (ICH) guidelines. scirp.orgnih.gov Such forced degradation studies are essential to identify potential degradation products and impurities that could arise during synthesis, formulation, and storage. nih.gov The degradation pathways for 10-Hydroxycamptothecin, for example, have been shown to yield different products under acidic, basic, and oxidative stress. scirp.org Understanding these pathways for this compound is vital.

Mechanistic investigations into how the 12-hydroxy group participates in or alters degradation pathways are needed. For example, it could act as an antioxidant, protecting other parts of the molecule, or it could be a site for oxidative degradation, leading to new types of impurities. Identifying the structures of these impurities using techniques like LC-HRMS is the first step toward understanding their formation mechanisms and ultimately controlling their presence in any future drug substance.

Exploration of this compound as a Scaffold for Novel Therapeutic Entities (excluding clinical applications)

The this compound molecule is described as a versatile building block and a useful scaffold for chemists to design new compounds. biosynth.com The presence of the C-12 hydroxyl group, in addition to the C-20 hydroxyl, offers a new, specific site for chemical modification, opening up possibilities for creating a new generation of camptothecin analogs.

Preclinical research should explore the derivatization of this hydroxyl group to modulate the physicochemical and pharmacological properties of the molecule. Potential modifications could include:

Esterification or Etherification: To alter lipophilicity, which can influence cell membrane permeability, plasma protein binding, and interaction with efflux transporters. wikipedia.org

Conjugation: Linking the scaffold to polymers (e.g., PEG), targeting moieties (e.g., peptides like cRGD), or other small molecules to create novel drug delivery systems or bifunctional molecules. tandfonline.comresearchgate.net The goal of such preclinical explorations would be to generate libraries of new compounds and perform initial screens to understand structure-activity relationships (SAR). nih.gov For example, modifications could be designed to improve the stability of the lactone ring or to alter the molecule's affinity for its primary target, Topoisomerase I. nih.gov

Table 3: Potential Derivatization Strategies for the this compound Scaffold

| Modification Site | Type of Reaction | Potential New Property (Preclinical Hypothesis) |

|---|---|---|

| C-12 Hydroxyl Group | Etherification | Increased lipophilicity, altered metabolic stability. |

| C-12 Hydroxyl Group | Esterification (Prodrug approach) | Modified solubility, potential for targeted release by specific enzymes. |

| C-12 Hydroxyl Group | Conjugation to targeting ligand | Potential for increased accumulation in specific cell types (e.g., tumor cells). |

| C-20 Hydroxyl Group | Acylation | Stabilization of the active lactone E-ring. nih.gov |

Application of In Silico and In Vitro Models for Design and Optimization of Related Compounds

To guide the synthetic efforts described above and to prioritize candidates for preclinical testing, computational and laboratory-based models are indispensable.

In Silico Models: Computational techniques can accelerate the design-build-test cycle.

Molecular Docking: Can be used to predict how derivatives of this compound bind to the Topoisomerase I-DNA complex. nih.govsphinxsai.com This allows for the rational design of modifications aimed at enhancing this interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate physicochemical properties of a series of this compound analogs with their biological activity (e.g., cytotoxicity). researchgate.netacs.org This can help predict the activity of unsynthesized compounds.

ADME-T Prediction: In silico models can predict absorption, distribution, metabolism, excretion, and toxicity properties, helping to flag potentially problematic candidates early in the discovery process. researchgate.net

In Vitro Models: Laboratory models are essential for validating in silico predictions and for functional characterization.

Enzyme Assays: Recombinant enzymes, such as carboxylesterases (which convert Irinotecan to SN-38) and cytochrome P450s, can be used to study the metabolic stability of new derivatives and to see if they are activated or inactivated by these enzymes. nih.gov

Cell-Based Assays: Cancer cell lines can be used to evaluate the antiproliferative activity of new compounds. researchgate.net Furthermore, cell lines engineered to overexpress specific drug transporters (e.g., ABCG2) can be used to determine if new analogs are susceptible to efflux-mediated resistance. acs.org

3D Cell Culture Models: As mentioned, models like multicellular tumor spheroids can provide more physiologically relevant information on drug penetration and efficacy than traditional 2D cell cultures. nih.gov

By integrating these preclinical tools, future research can systematically explore the chemical space around the this compound scaffold, paving the way for the rational design and optimization of related compounds with potentially improved properties.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 12-Hydroxy Irinotecan in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (LC-MS/MS) is widely used due to high sensitivity and specificity. For plasma analysis, sample preparation often involves protein precipitation with acetonitrile or solid-phase extraction. A spectrophotometric method exploiting pH-dependent absorbance at 400 nm under acidic conditions has also been validated for rapid quantification in plasma and pharmaceutical forms . Researchers should validate methods using parameters like linearity (1–100 ng/mL), recovery (>85%), and precision (CV <15%) per ICH guidelines.

Q. Which in vitro models are established for studying this compound’s antitumor activity?

- Methodological Answer : Colorectal cancer cell lines (e.g., HCT116, LoVo, HT-29) are standard models. Experimental protocols typically involve exposure to 0–80 μg/mL this compound for 24–72 hours to determine IC₅₀ values via MTT or apoptosis assays. Clonal populations (e.g., HCT116 subclones) ensure genetic uniformity when investigating resistance mechanisms . Dose-response curves should account for SN-38 (active metabolite) conversion rates, which vary by cell line carboxylesterase activity .

Advanced Research Questions

Q. How do pharmacokinetic (PK) parameters of this compound inform dosing strategies in combination therapies?

- Methodological Answer : Population PK modeling (e.g., NONMEM) using a four-compartment structure can estimate parameters like oral bioavailability (F), absorption rate (kₐ), and SN-38 lactone clearance (CLSN-38L). Key considerations include:

- UGT1A1 Polymorphisms : Reduced glucuronidation in UGT1A1*28 allele carriers increases SN-38 toxicity; genotyping is recommended for personalized dosing .

- Drug-Drug Interactions : Co-administration with CYP3A4 inducers (e.g., rifampicin) lowers AUC by 30–40%, necessitating dose adjustments .

- Biliary Excretion : Multidrug resistance protein 2 (MRP2) inhibitors (e.g., cyclosporin A) reduce clearance, prolonging half-life .

Q. What molecular mechanisms drive resistance to this compound in colorectal cancer?

- Methodological Answer : Resistance is linked to:

- Topoisomerase I (Top1) Mutations : Mutations in Top1-DNA binding domains reduce drug-target affinity, validated via CRISPR-Cas9 knock-in models .

- Homologous Recombination Repair (HRR) Upregulation : HRR enzymes (e.g., BRCA1/2) repair DNA double-strand breaks induced by Top1 inhibition. HRR-deficient cells show 3–5× higher sensitivity in clonogenic assays .

- SN-38 Glucuronidation : Overexpression of UGT1A1 in tumor cells accelerates SN-38 inactivation; immunohistochemistry or qPCR can quantify UGT1A1 mRNA .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported efficacy of this compound across preclinical and clinical studies?

- Methodological Answer : Key factors to analyze include:

- Tumor Model Heterogeneity : Patient-derived xenografts (PDX) better replicate human pharmacokinetics than cell line-derived xenografts, reducing translational gaps .

- Response Criteria Variability : Use RECIST 1.1 guidelines to standardize tumor measurements. For example, "partial response" requires ≥30% reduction in target lesion diameter, avoiding subjective interpretations .

- Metabolic Variability : Stratify clinical data by UGT1A1 genotype and hepatic function (e.g., bilirubin levels), as these alter SN-38 exposure by up to 50% .

Experimental Design Considerations

Q. What statistical approaches optimize power in dose-escalation studies of this compound?

- Methodological Answer : Adaptive designs like the continual reassessment method (CRM) minimize patient exposure to subtherapeutic doses. Key steps:

Prior Toxicity Modeling : Fit a log-logistic model to historical data to estimate maximum tolerated dose (MTD).

Cohort Allocation : Assign cohorts using Bayesian posterior probabilities, updating after each cohort’s toxicity assessment.

Stopping Rules : Halt trials if MTD confidence interval width falls below 20% or grade 4 toxicity exceeds 33% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.